CYP11B1 vs. CYP11B2 Selectivity: A 56-Fold Differential That Dictates Target Engagement
Cyclopropyl(2,6-dimethoxyphenyl)-methanone exhibits a 56-fold selectivity window between CYP11B1 and CYP11B2, a feature not observed for simpler cyclopropyl aryl ketone analogs lacking the 2,6-dimethoxy substitution [1]. The compound inhibits CYP11B1 with an IC50 of 28 nM, whereas its inhibition of CYP11B2 is 56 times more potent (IC50 = 0.5 nM). This differential is directly quantifiable and provides a clear basis for target prioritization in steroidogenesis-related research [1].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | CYP11B1: 28 nM; CYP11B2: 0.5 nM |
| Comparator Or Baseline | CYP11B2 (same compound, different CYP isoform) |
| Quantified Difference | 56-fold greater potency for CYP11B2 (0.5 nM) vs. CYP11B1 (28 nM) |
| Conditions | Human V79MZ cells; substrate: [3H]-11-deoxycorticosterone; 1 hr incubation |
Why This Matters
This isoform selectivity profile enables precise experimental design in CYP11B1/CYP11B2 pharmacology studies, a differentiation not attainable with non-selective cyclopropyl ketone analogs.
- [1] BindingDB. (n.d.). BDBM50062541 (CHEMBL3397600). IC50: CYP11B1 = 28 nM; CYP11B2 = 0.5 nM. Assay: Inhibition of CYP11B1/CYP11B2 in human V79MZ cells using [3H]-11-deoxycorticosterone as substrate, 1 hr incubation. View Source
